molecular formula C5H11ClO2 B1348766 1-Chloro-3-ethoxypropan-2-ol CAS No. 4151-98-8

1-Chloro-3-ethoxypropan-2-ol

Cat. No.: B1348766
CAS No.: 4151-98-8
M. Wt: 138.59 g/mol
InChI Key: XHIINWKFCZSGNY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxypropan-2-ol is a useful research compound. Its molecular formula is C5H11ClO2 and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimalarial Activity

1-Chloro-3-ethoxypropan-2-ol is utilized in the synthesis of various chemical compounds with potential antimalarial activities. For instance, 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, prepared through the elaboration of trans-4-aryl-3-chloro-β-lactams, have been evaluated for their antimalarial properties. Some of these compounds showed moderate antiplasmodial activity against Plasmodium falciparum strains (D’hooghe et al., 2011).

Atmospheric Chemistry

The compound plays a role in atmospheric chemistry, specifically in the photo-Fenton-generated degradation of ether–alcohols like 3-ethoxypropan-1-ol (EtOPrOH). Research on the degradation of EtOPrOH by •OH radicals under conditions mimicking tropospheric water droplets has provided insights into the atmospheric fate of similar ether–alcohols (Carteau & Pichat, 2010).

Chemical Synthesis and Ring Opening Studies

It's also used in chemical synthesis and the study of ring-opening reactions. For example, trans- and cis-2-aryl-3-(hydroxymethyl)aziridines are synthesized through the transformation of 4-aryl-3-chloro-beta-lactams, which involves this compound. These studies contribute to our understanding of diastereoselective synthesis and the behavior ofchemical rings under various conditions (D’hooghe et al., 2010).

Role in Hydrogen Bonding Studies

Research on this compound has also contributed to the understanding of hydrogen bonding in chemistry. Studies involving the interaction of this compound with ketones in dilute solutions have provided insights into the inductive effects of chlorine atoms on the strength of carbinol-ketone hydrogen-bonded complexes. These findings are significant in the field of physical chemistry and molecular interactions (Mioč et al., 1997).

Antioxidant and Antibacterial Properties

In the field of medicinal chemistry, this compound derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies have led to the identification of compounds with moderate antibacterial activity and high antioxidant activity, contributing to the discovery of new pharmaceutical agents (Гаспарян et al., 2011).

Spectroscopic and Isomerism Studies

Spectroscopic studies involving this compound have provided valuable data on the rotational isomerism of chainmolecules. These studies, which include the measurement of Raman and infrared spectra in various states, contribute to the fundamental understanding of molecular structure and dynamics. The findings help in elucidating the enthalpy differences among rotational isomers, which is crucial in fields like physical chemistry and material science (Ogawa et al., 1978).

Biochemical Analysis

Cellular Effects

1-Chloro-3-ethoxypropan-2-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its biochemical properties. These temporal effects can influence the compound’s activity and efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These transport mechanisms play a vital role in determining the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Properties

IUPAC Name

1-chloro-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIINWKFCZSGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338214
Record name 1-chloro-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4151-98-8
Record name 1-Chloro-3-ethoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4151-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-3-ETHOXY-2-PROPANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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